2-{spiro[2.4]heptan-4-yl}ethan-1-amine
Description
2-{Spiro[2.4]heptan-4-yl}ethan-1-amine (CAS: 1369163-29-0) is a bicyclic amine with a molecular formula of C₉H₁₇N and a molecular weight of 139.24 g/mol . Its spiro[2.4]heptane core introduces significant conformational rigidity due to the fused cyclopropane and cyclohexane rings, which distinguishes it from simpler aliphatic amines. This structural feature may enhance metabolic stability and influence receptor-binding interactions, making it a candidate for pharmaceutical exploration.
Properties
CAS No. |
1369163-29-0 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{spiro[2.4]heptan-4-yl}ethan-1-amine involves several steps. One common method includes the reaction of a spirocyclic ketone with an amine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
2-{spiro[2.4]heptan-4-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-{spiro[2.4]heptan-4-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-{spiro[2.4]heptan-4-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Key Structural Features
The compound’s spiro architecture contrasts with other bicyclic or branched amines:
- Spiro[2.4]heptan-6-amine (CAS: 1267497-14-2): A positional isomer with the amine group at the 6-position instead of the 4-position. This alters steric accessibility and electronic distribution .
- 2-{Spiro[2.5]octan-6-yl}ethan-1-amine : Features a larger spiro[2.5]octane system, which may enhance lipophilicity (logP) and membrane permeability .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) |
|---|---|---|---|---|
| 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine | C₉H₁₇N | 139.24 | Spiro[2.4]heptane | ~1.5 (estimated) |
| Spiro[2.4]heptan-6-amine | C₇H₁₃N | 111.19 | Spiro[2.4]heptane | ~1.2 |
| 2-(4-Azaspiro[2.4]heptan-4-yl)ethan-1-amine | C₈H₁₆N₂ | 140.23 | Azaspiro[2.4]heptane | ~0.8 |
| (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(heptan-4-yl)amine | C₁₆H₃₁N | 237.42 | Norbornane + branched alkyl | ~3.0 |
Notes:
- Branched alkyl chains (e.g., heptan-4-yl) in related compounds enhance antibacterial activity, suggesting that the spiro system may similarly optimize bioactivity .
Antibacterial Potential
Evidence from structurally analogous compounds indicates that alkyl chain branching and rigid frameworks are critical for antibacterial efficacy. For example:
- Compound 5 (C3-substituted alkyl chain) showed higher activity than C2-substituted analogs .
- Heptan-4-yl and cyclohexyl groups in branched amines demonstrated optimal activity, likely due to improved membrane interaction .
While direct data for this compound is lacking, its spiro system may mimic these favorable properties.
Neurological Targets
Ethan-1-amine derivatives are explored as TAAR1 agonists (Trace Amine-Associated Receptor 1). For instance:
- 2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine acts as a TAAR1 agonist with submicromolar potency .
The spiro group in the target compound could modulate receptor binding kinetics by restricting conformational flexibility, though this requires experimental validation.
Derivatization Opportunities
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